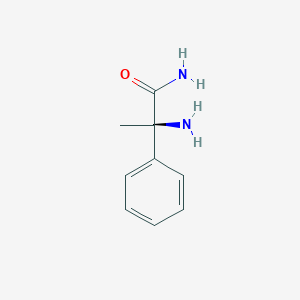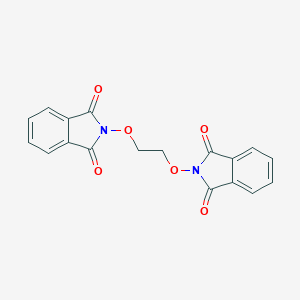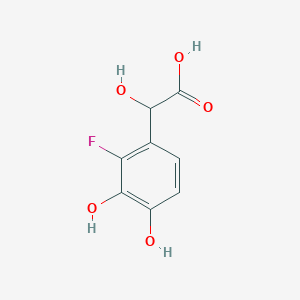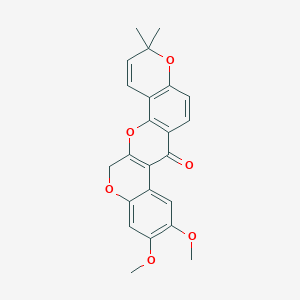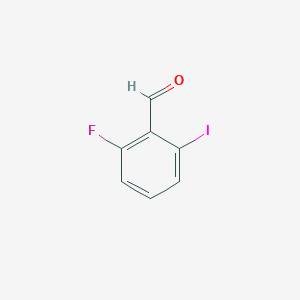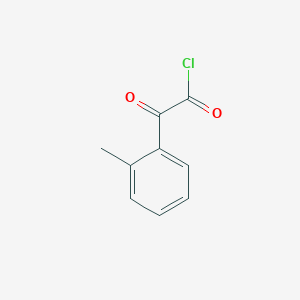
(2-Methylphenyl)(oxo)acetyl chloride
Vue d'ensemble
Description
The compound (2-Methylphenyl)(oxo)acetyl chloride is a chemical compound with the molecular formula C9H7ClO2. It is a colorless to pale yellow liquid that is used in various scientific research applications. In
Mécanisme D'action
The mechanism of action of (2-Methylphenyl)(oxo)acetyl chloride is not well understood. However, it is believed to act as an acylating agent, reacting with amines and alcohols to form amides and esters, respectively.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of (2-Methylphenyl)(oxo)acetyl chloride are not well studied. However, it is known to be a toxic and irritant substance that can cause skin and eye irritation upon contact.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (2-Methylphenyl)(oxo)acetyl chloride in lab experiments include its high reactivity and versatility in the synthesis of various compounds. However, its toxicity and irritant properties pose a risk to researchers and require careful handling and disposal.
Orientations Futures
For the research and development of (2-Methylphenyl)(oxo)acetyl chloride include the exploration of its potential as a catalyst in organic reactions, the development of safer and more efficient synthesis methods, and the investigation of its potential as a therapeutic agent in the treatment of various diseases.
Conclusion:
In conclusion, (2-Methylphenyl)(oxo)acetyl chloride is a versatile chemical compound that is widely used in scientific research applications. Its high reactivity and versatility make it a valuable reagent in the synthesis of various compounds. However, its toxicity and irritant properties pose a risk to researchers and require careful handling and disposal. Further research is needed to fully understand its mechanism of action and explore its potential as a catalyst and therapeutic agent.
Applications De Recherche Scientifique
(2-Methylphenyl)(oxo)acetyl chloride is used in various scientific research applications. It is commonly used as a reagent in the synthesis of heterocyclic compounds such as pyrazoles, pyrimidines, and triazoles. It is also used in the preparation of chiral building blocks and in the synthesis of pharmaceuticals.
Propriétés
Numéro CAS |
149922-98-5 |
|---|---|
Nom du produit |
(2-Methylphenyl)(oxo)acetyl chloride |
Formule moléculaire |
C9H7ClO2 |
Poids moléculaire |
182.6 g/mol |
Nom IUPAC |
2-(2-methylphenyl)-2-oxoacetyl chloride |
InChI |
InChI=1S/C9H7ClO2/c1-6-4-2-3-5-7(6)8(11)9(10)12/h2-5H,1H3 |
Clé InChI |
GVRPKESIOBPWTO-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)C(=O)Cl |
SMILES canonique |
CC1=CC=CC=C1C(=O)C(=O)Cl |
Synonymes |
Benzeneacetyl chloride, 2-methyl-alpha-oxo- (9CI) |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

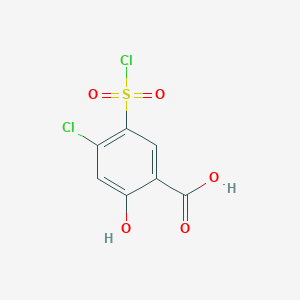
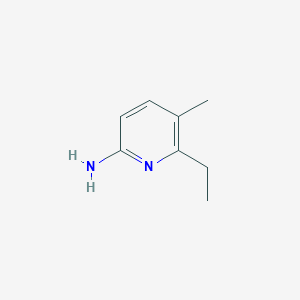
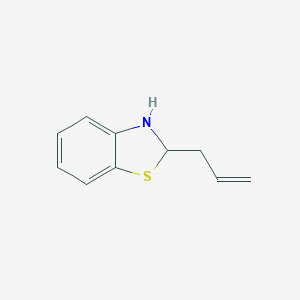
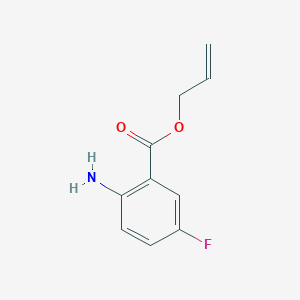
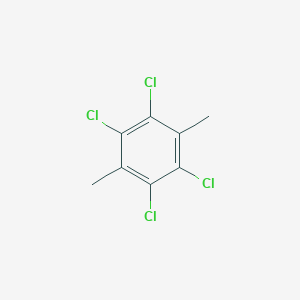
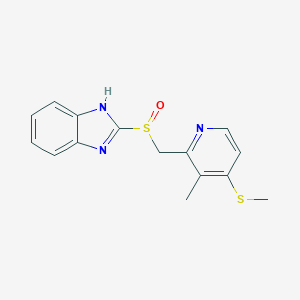
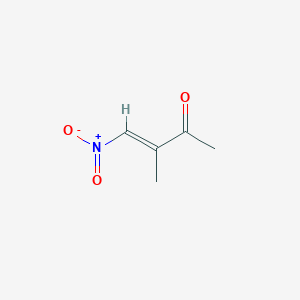
![Diethyl N-[(2-Phthalimido)oxy]ethyl-N,N-Di-ethanoate](/img/structure/B134374.png)
